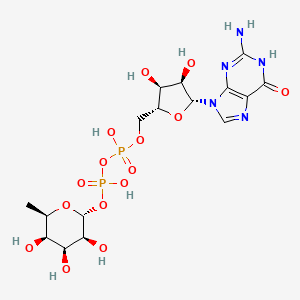
GDP-6-deoxy-alpha-D-talose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GDP-6-deoxy-alpha-D-talose is a nucleotide sugar involved in the biosynthesis of polysaccharides in certain bacteria. This compound is a derivative of guanosine diphosphate and 6-deoxy-alpha-D-talose, a rare sugar. It plays a crucial role in the formation of specific polysaccharide antigens in bacterial cell walls, contributing to the virulence and pathogenicity of these microorganisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GDP-6-deoxy-alpha-D-talose typically involves the conversion of GDP-D-mannose. The process begins with the action of GDP-mannose-4,6-dehydratase, which converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. This intermediate is then reduced to this compound by the enzyme GDP-6-deoxy-D-talose synthetase .
Industrial Production Methods
Industrial production of this compound is achieved through the overexpression of the relevant enzymes in bacterial systems such as Escherichia coli. The recombinant bacteria are cultured, and the enzymes are harvested and purified. The enzymes are then used to catalyze the conversion of GDP-D-mannose to this compound in vitro .
Analyse Chemischer Reaktionen
Types of Reactions
GDP-6-deoxy-alpha-D-talose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by GDP-6-deoxy-D-talose 4-dehydrogenase, which converts it to GDP-4-dehydro-6-deoxy-D-mannose .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include NAD(P)+ for oxidation reactions and specific enzymes such as GDP-mannose-4,6-dehydratase and GDP-6-deoxy-D-talose synthetase for its synthesis .
Major Products
The major products formed from the reactions of this compound include GDP-4-dehydro-6-deoxy-D-mannose and other GDP-deoxyhexoses, which are intermediates in the biosynthesis of bacterial polysaccharides .
Wissenschaftliche Forschungsanwendungen
GDP-6-deoxy-alpha-D-talose has several scientific research applications:
Wirkmechanismus
GDP-6-deoxy-alpha-D-talose exerts its effects through its role as a substrate in the biosynthesis of bacterial polysaccharides. The compound is incorporated into the growing polysaccharide chain by specific glycosyltransferases. These enzymes catalyze the transfer of this compound to an acceptor molecule, forming glycosidic bonds and contributing to the structure and function of bacterial cell walls .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- GDP-D-rhamnose
- GDP-L-fucose
- GDP-4-keto-6-deoxy-D-mannose
Uniqueness
GDP-6-deoxy-alpha-D-talose is unique due to its specific role in the biosynthesis of polysaccharide antigens in certain bacteria. Unlike other similar compounds, it is specifically involved in the formation of 6-deoxyhexose-containing polysaccharides, which are critical for the virulence of some bacterial pathogens .
Eigenschaften
Molekularformel |
C16H25N5O15P2 |
|---|---|
Molekulargewicht |
589.3 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5-,7+,8-,9+,10-,11+,14-,15-/m1/s1 |
InChI-Schlüssel |
LQEBEXMHBLQMDB-UUZHTGJLSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


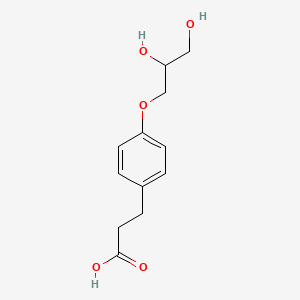
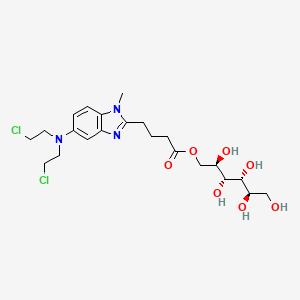
![4-[2-Methyl-1-(1-methylethyl)propyl]phenol](/img/structure/B13432473.png)
![(8S,9S,10R,11R,13S,14S,17R)-17-(2,2-diiodoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13432480.png)
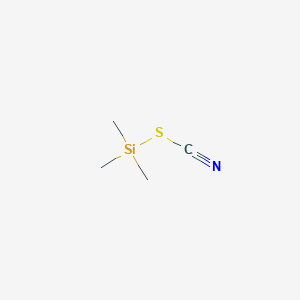
![methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B13432488.png)
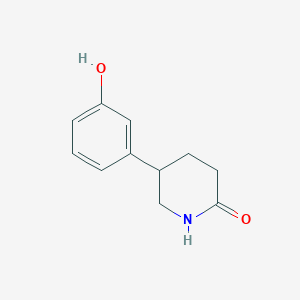
![4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
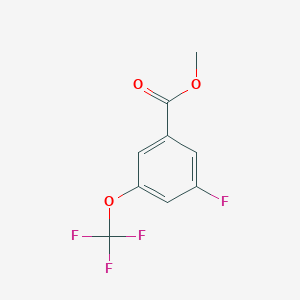
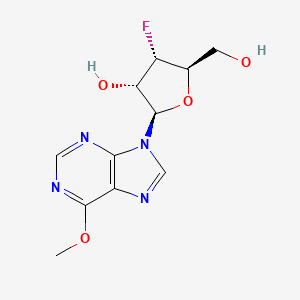
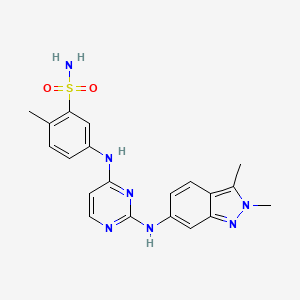
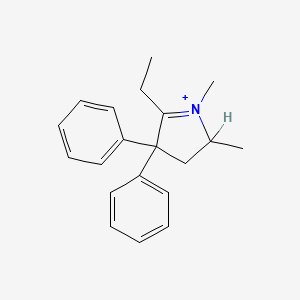
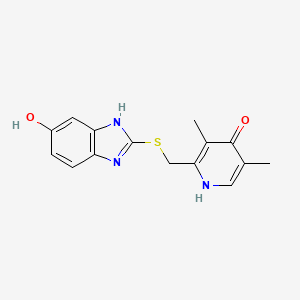
![prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13432549.png)
